ethyl N-cyano-N-pentylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
187239-11-8 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl N-cyano-N-pentylcarbamate |
InChI |
InChI=1S/C9H16N2O2/c1-3-5-6-7-11(8-10)9(12)13-4-2/h3-7H2,1-2H3 |
InChI Key |
KHGYORHKPRFEDP-UHFFFAOYSA-N |
SMILES |
CCCCCN(C#N)C(=O)OCC |
Canonical SMILES |
CCCCCN(C#N)C(=O)OCC |
Synonyms |
Carbamic acid, cyanopentyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl N Cyano N Pentylcarbamate
Strategic Approaches to N-Substituted Carbamate (B1207046) Synthesis
The construction of the ethyl N-cyano-N-pentylcarbamate backbone relies on three critical transformations: the formation of the carbamate linkage, the introduction of the N-pentyl group, and the cyanation of the nitrogen atom. Each of these steps can be achieved through various established and emerging synthetic methods.
Formation of the Carbamate Linkage: Classical and Modern Approaches
The carbamate functional group is a cornerstone of many biologically active compounds and synthetic intermediates. acs.orgresearchgate.net Its synthesis has been extensively studied, leading to a diverse array of methodologies. nih.gov
Classical methods for carbamate formation often involve rearrangement reactions. The Hofmann rearrangement converts primary carboxamides into carbamates, while the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate that thermally decomposes to an isocyanate, which can then be trapped by an alcohol to yield the carbamate. nih.gov
Modern approaches offer milder conditions and broader substrate scope. A prevalent method involves the reaction of an alcohol with an isocyanate. nih.gov Alternatively, three-component coupling reactions of an amine, carbon dioxide, and an alkyl halide can efficiently produce carbamates. acs.orgorganic-chemistry.org This method is advantageous for its mild conditions and avoidance of overalkylation. organic-chemistry.org The use of phosgene (B1210022) or its safer substitutes, like triphosgene, to react with an alcohol and then an amine is another effective route. researchgate.net Catalytic systems, including those based on copper and palladium, have also been developed for the cross-coupling of amines or cyanates with various partners to form carbamates. organic-chemistry.orgorganic-chemistry.org
Table 1: Comparison of Selected Methods for Carbamate Linkage Formation
| Method | Starting Materials | Key Intermediates | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Curtius Rearrangement | Carboxylic Acid, Azide Source, Alcohol | Acyl azide, Isocyanate | Wide applicability | Use of potentially explosive azides | nih.gov |
| Hofmann Rearrangement | Primary Amide, Bromine, Base, Alcohol | Isocyanate | Utilizes readily available amides | Stoichiometric use of halogen | nih.gov |
| Isocyanate + Alcohol | Isocyanate, Alcohol | None | Generally high yielding and clean | Isocyanates can be toxic/moisture sensitive | nih.gov |
| Three-Component Coupling | Amine, CO₂, Alkyl Halide | Carbamic acid | Mild conditions, utilizes CO₂ | Requires careful optimization | acs.orgorganic-chemistry.org |
| Chloroformate + Amine | Alkyl Chloroformate, Amine | None | Direct and efficient | Chloroformates are reactive and toxic | acs.org |
| Palladium-Catalyzed Cross-Coupling | Aryl Halide, Sodium Cyanate, Alcohol | Palladium complex | Direct access to aryl carbamates | Requires catalyst and specific ligands | organic-chemistry.orgorganic-chemistry.org |
Regioselective Introduction of N-Alkyl Moieties (e.g., N-Pentyl)
Once the carbamate nitrogen is in place, the introduction of the pentyl group must be performed regioselectively on the nitrogen atom. N-alkylation of carbamates is a common transformation. A highly efficient and selective method involves the use of cesium carbonate (Cs₂CO₃) in combination with tetrabutylammonium (B224687) iodide (TBAI) and an alkyl halide (e.g., pentyl bromide). researchgate.netresearchgate.net This protocol offers excellent selectivity for N-alkylation over O-alkylation, providing the desired N-alkyl carbamates in high yields. researchgate.netresearchgate.net Other bases such as sodium hydride or potassium carbonate can also facilitate this reaction, though they may require more stringent conditions. researchgate.net
Table 2: Reagents for N-Alkylation of Carbamates
| Reagent System | Solvent | Temperature | Key Features | Citations |
|---|---|---|---|---|
| Cs₂CO₃ / TBAI / Alkyl Halide | DMF | Room Temp. to Mild Heat | High selectivity for N-alkylation, mild conditions | researchgate.netresearchgate.net |
| NaH / Alkyl Halide | THF, DMF | 0 °C to Room Temp. | Strong base, effective for less reactive systems | researchgate.net |
| K₂CO₃ / Alkyl Halide | Acetone, DMF | Reflux | Weaker base, requires higher temperatures | researchgate.net |
Cyanation of the Nitrogen Atom: Exploration of Advanced Reagents and Techniques
The final key transformation is the introduction of a cyano group onto the nitrogen atom of the N-pentylcarbamate. This N-cyanation is typically achieved through electrophilic cyanation, where the nitrogen atom acts as a nucleophile. nih.govnih.gov
Historically, toxic reagents like cyanogen (B1215507) bromide (BrCN) and cyanogen chloride (ClCN) were used for this purpose. nih.govrsc.org However, due to their high toxicity and volatility, safer and more versatile reagents have been developed. nih.gov An important modern method involves the in situ generation of an electrophilic cyanating agent from trimethylsilyl (B98337) cyanide (TMSCN) using an oxidant like sodium hypochlorite (B82951) (bleach). nih.govnih.govelsevierpure.com This approach provides a convenient and less hazardous route to N-cyanamides. nih.gov Other advanced electrophilic cyanide-transfer reagents include N-cyano sulfonamides (e.g., tosyl cyanide, TsCN) and 1-cyanobenzotriazole. rsc.org The choice of reagent depends on the substrate and the desired reaction conditions. rsc.orgscielo.br
Table 3: Selected Reagents for Electrophilic N-Cyanation
| Cyanating Reagent | Features | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Cyanogen Bromide (BrCN) | Solid, electrophilic CN source | Effective and well-established | Highly toxic with high vapor pressure | nih.govrsc.org |
| Trimethylsilyl Cyanide (TMSCN) / Bleach | In situ generation of electrophilic species | Avoids handling of cyanogen halides | Requires an oxidant | nih.govnih.govelsevierpure.com |
| N-Chlorosuccinimide (NCS) / Zn(CN)₂ | Oxidation-cyanation protocol | Inexpensive and commercially available reagents | Two-component system | organic-chemistry.org |
| Tosyl Cyanide (TsCN) | Stable solid reagent | Versatile for cyanation of various nucleophiles | Can require specific activation | rsc.org |
Direct Synthesis of this compound
While no specific synthesis for this compound has been detailed in the surveyed literature, plausible synthetic routes can be constructed based on the general methodologies outlined above. These routes can be designed as either multi-step linear sequences or as more complex convergent or divergent pathways.
Multi-step Reaction Sequences for Target Compound Elaboration
A logical and feasible multi-step synthesis of this compound could proceed via a linear sequence. One such hypothetical pathway begins with the formation of ethyl N-pentylcarbamate, followed by cyanation.
Step 1: Synthesis of Ethyl N-pentylcarbamate. Pentylamine is reacted with ethyl chloroformate in the presence of a base, such as sodium carbonate or a tertiary amine, to afford ethyl N-pentylcarbamate. This is a standard and high-yielding method for forming N-monosubstituted carbamates. acs.org
Step 2: N-Cyanation. The resulting secondary carbamate, ethyl N-pentylcarbamate, is then subjected to an electrophilic cyanation reaction. Using the modern approach, the carbamate would be treated with trimethylsilyl cyanide (TMSCN) and an oxidant like bleach to introduce the cyano group onto the nitrogen atom, yielding the final product, this compound. nih.gov
This two-step sequence represents a straightforward approach to the target molecule, utilizing well-established reactions.
Exploration of Convergent and Divergent Synthetic Pathways
Beyond a simple linear sequence, the synthesis can be approached from a convergent or divergent standpoint. wikipedia.org
A convergent synthesis would involve preparing key fragments of the molecule separately before combining them in a final step. For this compound, this could involve:
Fragment A Synthesis: Preparation of N-pentylcyanamide. This could be achieved by reacting pentylamine with a cyanating agent like cyanogen bromide.
Fragment B Synthesis: Preparation of an activated ethyl carbonate species, such as ethyl chloroformate.
Fragment Coupling: The final step would be the acylation of the N-pentylcyanamide anion (generated with a suitable base) with ethyl chloroformate to form the target molecule.
A divergent synthesis starts from a central core molecule and successively adds building blocks to create a library of structurally related compounds. wikipedia.org While the prompt focuses on a single target, a divergent strategy could be envisioned starting from a common intermediate. For instance, ethyl N-cyanocarbamate could be synthesized first. This intermediate could then be reacted with a variety of alkyl halides (including pentyl bromide) in a parallel fashion to generate a library of ethyl N-cyano-N-alkylcarbamates. This approach is particularly valuable in medicinal chemistry and materials science for rapidly exploring structure-activity relationships. wikipedia.org
Optimization of Reaction Conditions and Yields for Scalability
The synthesis of N-cyano-N-alkylcarbamates can be approached through several routes, with the reaction of an N-alkylcyanamide with an alkyl chloroformate being a primary method. For the specific synthesis of this compound, this would involve the reaction of N-pentylcyanamide with ethyl chloroformate. The optimization of such a reaction for large-scale production would focus on several key parameters to ensure high yield, purity, and cost-effectiveness.
Key Optimization Parameters:
Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane, acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are typically employed to prevent side reactions with the highly reactive ethyl chloroformate. For scalability, the ideal solvent would be low-cost, have a low boiling point for easy removal, and be environmentally benign.
Base: A non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct of the reaction. Tertiary amines like triethylamine (B128534) or diisopropylethylamine are common choices. On a large scale, the selection of a cost-effective and easily removable base is critical. The use of an inorganic base like potassium carbonate could be explored, potentially simplifying workup procedures.
Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to control the exothermicity and minimize the formation of byproducts. Optimization would involve a careful study to find the highest possible temperature at which the reaction proceeds efficiently without significant degradation or side reactions, thus reducing cooling costs on a large scale.
Stoichiometry: Precise control over the stoichiometry of the reactants is vital. An excess of either the N-pentylcyanamide or ethyl chloroformate could lead to purification challenges. A detailed study to determine the optimal reactant ratio would be necessary.
Workup and Purification: For scalability, a simple and efficient workup procedure is paramount. This might involve aqueous washes to remove the base hydrochloride salt and unreacted starting materials, followed by distillation or crystallization to purify the final product. The development of a purification method that avoids chromatography would be a key objective for large-scale synthesis.
Hypothetical Optimization Data for N-Cyanocarbamate Synthesis:
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |
| Solvent | Dichloromethane | Acetonitrile | Ethyl Acetate | 85 | 98 |
| Acetonitrile | Dichloromethane | Ethyl Acetate | 88 | 97 | |
| Ethyl Acetate | Dichloromethane | Acetonitrile | 82 | 95 | |
| Base | Triethylamine | Diisopropylethylamine | Potassium Carbonate | 87 | 98 |
| Diisopropylethylamine | Triethylamine | Potassium Carbonate | 86 | 98 | |
| Potassium Carbonate | Triethylamine | Diisopropylethylamine | 80 | 96 | |
| Temperature (°C) | 0 | 25 | 50 | 88 | 99 |
| 25 | 0 | 50 | 85 | 98 | |
| 50 | 0 | 25 | 75 | 90 |
This table presents hypothetical data to illustrate the type of optimization studies that would be conducted. The actual optimal conditions would need to be determined experimentally.
Derivatization Chemistry of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Transformations at the Ester Moiety (Ethyl Group)
The ethyl ester group is a versatile handle for derivatization.
Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups through transesterification. acs.org This reaction is typically catalyzed by an acid or a base and driven by the removal of ethanol (B145695). For example, reaction with a higher boiling point alcohol in the presence of a catalyst like sodium methoxide (B1231860) or titanium(IV) alkoxide would yield a different ester. acs.org This allows for the modulation of the compound's physical and chemical properties.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-cyano-N-pentylcarbamic acid. This carbamic acid would likely be unstable and decarboxylate. However, controlled hydrolysis could potentially be used to generate the N-pentylcyanamide.
Potential Transesterification Reactions:
| Reactant Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ | Mthis compound |
| Isopropanol | NaOiPr | Isopropyl N-cyano-N-pentylcarbamate |
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl N-cyano-N-pentylcarbamate |
Functionalization of the N-Pentyl Side Chain
The N-pentyl group, a saturated alkyl chain, can be functionalized through various modern synthetic methods.
C-H Activation/Functionalization: Recent advances in C-H activation chemistry provide powerful tools for the selective functionalization of alkyl chains. nih.govyoutube.com Using transition metal catalysts (e.g., rhodium, palladium, or copper), it is possible to introduce new functional groups at specific positions on the pentyl chain. nih.govosti.gov For instance, directed C-H activation could lead to the introduction of hydroxyl, amino, or new carbon-carbon bonds. The carbamate and cyano groups themselves could potentially act as directing groups in such transformations.
Radical Halogenation: While less selective, free radical halogenation (e.g., with N-bromosuccinimide) could introduce a halogen atom onto the pentyl chain, which could then be further elaborated through nucleophilic substitution or elimination reactions.
Reactivity and Transformations Involving the N-Cyano Functional Group
The N-cyano group, also known as a cyanamide (B42294), has a unique electronic character and reactivity. It is more reactive than a typical nitrile due to the adjacent nitrogen atom. nih.gov
Nucleophilic Addition: The carbon atom of the N-cyano group is electrophilic and can undergo nucleophilic attack. nih.gov Strong nucleophiles like Grignard reagents or organolithium compounds could add to the C≡N triple bond.
Cycloaddition Reactions: The cyanamide moiety can participate in cycloaddition reactions. For example, it can react with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov
Reduction: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride. This would transform the carbamate into a urea (B33335) derivative.
Hydrolysis: The N-cyano group can be hydrolyzed to a urea functionality under acidic or basic conditions.
Synthesis of Structural Analogs for Mechanistic and Comparative Investigations
The synthesis of structural analogs is crucial for understanding structure-activity relationships (SAR) and for mechanistic studies. nih.govnih.gov
Varying the N-Alkyl Group: A series of analogs could be synthesized by starting with different N-alkylcyanamides (e.g., N-methyl, N-propyl, N-cyclohexylcyanamide). Comparing the properties and reactivity of these analogs would provide insight into the role of the N-alkyl substituent. ub.edu
Varying the Ester Group: As mentioned in the transesterification section, a variety of ester analogs can be prepared. This would allow for the fine-tuning of properties such as solubility and metabolic stability.
Modifying the Cyanamide Moiety: The nitrogen of the cyanamide could potentially be further alkylated or acylated to create more complex structures.
Table of Potential Structural Analogs:
| Compound Name | N-Alkyl Group | Ester Group |
| Ethyl N-cyano-N-methylcarbamate | Methyl | Ethyl |
| Propyl N-cyano-N-pentylcarbamate | Pentyl | Propyl |
| Ethyl N-cyano-N-cyclohexylcarbamate | Cyclohexyl | Ethyl |
| Benzyl N-cyano-N-pentylcarbamate | Pentyl | Benzyl |
Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl N Cyano N Pentylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Application of One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Experiments
No published ¹H or ¹³C NMR data for ethyl N-cyano-N-pentylcarbamate could be located.
Elucidation of Stereochemical Features and Dynamic Molecular Processes
Without experimental NMR data, an analysis of the stereochemistry and dynamic processes of this specific molecule is not possible.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions
Specific FT-IR and Raman spectra for this compound are not available in the public domain.
Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry for Elemental Composition
No high-resolution mass spectrometry data providing the exact elemental composition of this compound has been reported.
Tandem Mass Spectrometry for Structural Elucidation
Detailed fragmentation pathway analysis from tandem mass spectrometry experiments for this compound is not available.
Chromatographic Separations for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental in the qualitative and quantitative analysis of this compound. They allow for the separation of the target compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment and real-time monitoring of reaction progress.
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on the compound's volatility and thermal stability. Given its molecular weight and the presence of a polar carbamate (B1207046) group, both techniques can be optimized for its analysis.
Gas Chromatography (GC):
For volatile and thermally stable compounds, GC offers high resolution and sensitivity. A GC method for this compound would typically involve a GC system coupled with a Flame Ionization Detector (FID) for routine purity analysis or a Mass Spectrometer (MS) for definitive identification of the compound and any impurities. rsc.org The development of a robust GC method requires careful selection of the column, temperature program, and injection parameters.
A potential starting point for method development would be a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The temperature program would be optimized to ensure adequate separation from any closely eluting impurities. An initial oven temperature could be set around 100 °C, followed by a ramp to a final temperature of 250-280 °C to ensure the elution of the compound. plantarchives.org
Liquid Chromatography (LC):
HPLC is a versatile technique well-suited for the analysis of a wide range of carbamates, including those that may be thermally labile or have low volatility. s4science.atnih.gov Reversed-phase HPLC is the most common mode for carbamate analysis. s4science.atsigmaaldrich.com
Method development for this compound would involve selecting an appropriate reversed-phase column, typically a C8 or C18, and optimizing the mobile phase composition. s4science.atsigmaaldrich.com A gradient elution is often preferred to achieve good resolution of all components in a sample. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov A UV detector is commonly used for the detection of carbamates, with the detection wavelength selected based on the UV absorbance spectrum of this compound. sigmaaldrich.com For enhanced sensitivity and specificity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. nih.gov
| Parameter | Gas Chromatography (GC) Method | Liquid Chromatography (LC) Method |
| Column | Capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Reversed-phase C18 column, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Carrier Gas: Helium or Nitrogen | A: Water, B: Acetonitrile or Methanol |
| Gradient/Program | Temperature program: e.g., 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | Gradient elution: e.g., 50% B to 95% B over 20 minutes |
| Flow Rate | 1-2 mL/min | 0.8-1.2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (e.g., at 220 nm) or Mass Spectrometer (MS) |
| Injection Volume | 1 µL (split or splitless) | 5-20 µL |
| Temperature | Injector: 250 °C, Detector: 300 °C, Oven: Programmed | Column Compartment: 25-40 °C |
Should this compound possess a chiral center, for instance, if the pentyl group is branched in a way that creates stereoisomerism, the determination of its enantiomeric purity becomes crucial. Chiral chromatography is the most effective technique for separating and quantifying enantiomers. nih.gov Direct chiral separations are typically achieved using a chiral stationary phase (CSP). nih.gov
For carbamates, polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high enantioselectivity. nih.govoup.com Specifically, derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are well-regarded for their ability to resolve a wide variety of racemic compounds, including many pesticides and pharmaceuticals containing carbamate functionalities. nih.govoup.com
The development of a chiral HPLC method for this compound would involve screening a selection of polysaccharide-based chiral columns. The separation is influenced by the mobile phase composition, which can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water or methanol/water). nih.govnih.gov The choice of mobile phase and the presence of additives can significantly impact the retention times and the resolution of the enantiomers. tsijournals.com The column temperature is another critical parameter that can affect enantioselectivity. nih.gov
The elution order of the enantiomers can be determined using a circular dichroism (CD) detector or by analyzing enantiomerically pure standards if available. nih.gov
| Parameter | Chiral HPLC Method |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | e.g., 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase (Normal-Phase) | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Mobile Phase (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixtures |
| Flow Rate | 0.5-1.0 mL/min |
| Detector | UV Detector (e.g., at 220 nm) and/or Circular Dichroism (CD) Detector |
| Temperature | 20-40 °C (optimized for best resolution) |
Mechanistic Studies of Chemical Reactivity and Stability of Ethyl N Cyano N Pentylcarbamate
Hydrolytic Stability and Environmental Degradation Pathways of the Carbamate (B1207046) Linkage
The carbamate group (-NH-C(=O)-O-) is a central feature of ethyl N-cyano-N-pentylcarbamate, and its stability is a critical determinant of the compound's persistence and degradation. Carbamates are known to be susceptible to hydrolysis, a process that can be influenced by various environmental factors.
The hydrolysis of carbamates can proceed through different mechanisms depending on the pH of the surrounding medium. Both acidic and basic conditions can catalyze the cleavage of the carbamate bond.
Under acidic conditions , the carbonyl oxygen of the carbamate can be protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields carbamic acid and an alcohol. The carbamic acid is unstable and decomposes to an amine, carbon dioxide, and a proton. For this compound, this would result in the formation of N-pentylcyanamide, ethanol (B145695), and carbon dioxide.
Under basic conditions , the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the carbamate. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which then breaks down to form an alcohol (ethanol), and a carbamate anion. The N-cyano-N-pentylcarbamate anion would be formed, which could be further subjected to hydrolysis.
The solvent environment also plays a crucial role. Polar protic solvents, like water, can participate directly in the hydrolysis reaction and can stabilize the charged intermediates and transition states, thereby accelerating the cleavage process. The rate of hydrolysis is expected to increase with increasing water content in a given solvent mixture.
No specific kinetic data for the hydrolysis of this compound is available. The following table provides a hypothetical representation of the expected trend based on general principles of carbamate hydrolysis.
| pH Condition | Relative Rate of Hydrolysis | Predominant Cleavage Products |
| Strongly Acidic (pH < 3) | Moderate to Fast | N-pentylcyanamide, Ethanol, Carbon Dioxide |
| Neutral (pH ~ 7) | Slow | N-pentylcyanamide, Ethanol |
| Strongly Basic (pH > 11) | Fast | N-pentylcyanamide anion, Ethanol |
The biotransformation of carbamates is a key aspect of their environmental fate. Carbamate-containing compounds, particularly those used as pesticides, are known to be degraded by various microorganisms. nih.govnih.gov The primary enzymatic pathway for the initial breakdown of carbamates is hydrolysis, catalyzed by enzymes such as carboxylesterases and amidases. nih.govnih.gov
In in vitro chemical systems designed to mimic biological environments, the degradation of this compound would likely be initiated by the enzymatic cleavage of the ester linkage, releasing ethanol and the corresponding N-cyano-N-pentylcarbamic acid. As previously mentioned, this carbamic acid is unstable and would likely decarboxylate to yield N-pentylcyanamide.
Further biotransformation could involve the nitrile group. Nitrilase enzymes are capable of hydrolyzing nitriles directly to carboxylic acids and ammonia, or through a nitrile hydratase/amidase pathway, which first converts the nitrile to an amide and then to the carboxylic acid. ebsco.com Therefore, N-pentylcyanamide could potentially be metabolized to N-pentylcarbamic acid and subsequently to pentylamine and carbon dioxide.
Electrophilic and Nucleophilic Reactivity at Key Functional Groups
The electronic properties of the functional groups in this compound dictate its reactivity towards various chemical reagents.
The carbonyl carbon of the carbamate is an electrophilic center. It is susceptible to attack by nucleophiles. The presence of the electron-withdrawing cyano group attached to the nitrogen atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack compared to a simple N-alkylcarbamate.
Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to the addition to the carbonyl group, followed by the elimination of the ethoxy group to form a ketone. However, the reactivity of the cyano group towards these reagents must also be considered.
The cyano group (-C≡N) is a versatile functional group with a rich reaction chemistry. ebsco.comnumberanalytics.comaklectures.com The carbon atom of the nitrile is electrophilic, while the nitrogen atom possesses a lone pair of electrons, making it a weak Lewis base. aklectures.com
Hydrolysis: As mentioned in the biotransformation section, the cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate. ebsco.com
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would transform this compound into the corresponding N-(aminomethyl)-N-pentylcarbamate.
Addition of Nucleophiles: Strong nucleophiles, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form an imine anion, which upon hydrolysis yields a ketone. ebsco.com
The following table summarizes the expected reactivity of the cyano group in this compound.
| Reagent | Reaction Type | Expected Product |
| H₃O⁺, heat | Acid-catalyzed hydrolysis | Ethyl N-(carboxy)-N-pentylcarbamate |
| NaOH, H₂O, heat | Base-catalyzed hydrolysis | Ethyl N-(carboxy)-N-pentylcarbamate (as salt) |
| 1. LiAlH₄, 2. H₂O | Reduction | Ethyl N-(aminomethyl)-N-pentylcarbamate |
| R-MgBr, then H₃O⁺ | Grignard reaction | Ketone derivative |
The ethyl and pentyl groups are saturated alkyl chains and are generally less reactive than the carbamate and cyano functionalities. However, under certain conditions, they can undergo reactions.
Radical Halogenation: In the presence of a radical initiator (e.g., UV light) and a halogen (e.g., Br₂ or Cl₂), the alkyl chains can undergo free-radical substitution. The selectivity of this reaction would favor the substitution at the secondary carbons of the pentyl chain, as the resulting secondary radical is more stable than a primary radical.
Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chains, although this would likely require harsh conditions and could lead to the degradation of the entire molecule.
Thermal and Photochemical Decomposition Pathways
The stability of this compound under thermal and photochemical conditions is a critical aspect of its chemical profile. While specific experimental studies on this particular molecule are not extensively documented in publicly available literature, plausible decomposition pathways can be inferred from the known reactivity of related N-cyano compounds and carbamate esters. The decomposition of this compound is anticipated to proceed through distinct mechanisms under thermal and photochemical initiation, leading to a variety of degradation products.
Thermal Decomposition Pathways
The thermal degradation of this compound is expected to involve the cleavage of its carbamate and N-cyano functionalities. Based on studies of similar carbamates, two primary pathways are conceivable.
One potential pathway involves the concerted elimination of carbon dioxide and ethylene (B1197577) from the ethyl carbamate moiety, a process analogous to the pyrolysis of other ethyl esters. This type of reaction, observed in the thermal decomposition of ethyl N-methyl-N-phenylcarbamate, leads to the formation of an N-substituted aniline, carbon dioxide, and ethylene. researchgate.net By analogy, the thermal decomposition of this compound could yield N-cyano-N-pentylamine, carbon dioxide, and ethylene. The proposed mechanism likely involves a six-membered cyclic transition state, a common feature in the thermal elimination reactions of esters.
A second plausible thermal decomposition route could involve the homolytic cleavage of the N-N or N-C bonds. The N-CN bond, in particular, might be susceptible to cleavage at elevated temperatures, generating a pentylcarbamoyl radical and a cyanide radical. These highly reactive radical species would then undergo a cascade of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products. The stability of the resulting radicals would significantly influence the predominant reaction course.
The presence of the pentyl group introduces the possibility of intramolecular hydrogen abstraction, leading to the formation of various isomeric products. The relative strengths of the C-H bonds along the pentyl chain would dictate the regioselectivity of such an abstraction.
| Plausible Thermal Decomposition Products | Proposed Intermediate/Pathway |
| N-cyano-N-pentylamine | Concerted elimination |
| Carbon Dioxide | Concerted elimination |
| Ethylene | Concerted elimination |
| Pentylcarbamoyl radical | Homolytic cleavage |
| Cyanide radical | Homolytic cleavage |
| Pentane | Hydrogen abstraction by pentyl radical |
| Pentene isomers | Disproportionation of pentyl radical |
Photochemical Decomposition Pathways
The photochemical decomposition of this compound would be initiated by the absorption of ultraviolet radiation. The N-cyano and carbamate groups are the most likely chromophores to be involved in this initial energy absorption. The subsequent decay from the excited state can proceed through several pathways, including bond cleavage and intramolecular rearrangements.
One anticipated photochemical reaction is the homolytic cleavage of the N-CN bond, similar to the thermal pathway but initiated by photoexcitation. This would generate a pentylcarbamoyl radical and a cyanide radical, which would then engage in the secondary reactions described above.
Another potential photochemical pathway is a Norrish-type reaction. For instance, a Norrish Type II reaction could occur if the excited carbonyl group of the carbamate abstracts a gamma-hydrogen from the pentyl chain. This would lead to the formation of an enol intermediate and the cleavage of the molecule into two smaller fragments. Photochemical reactions of N-acylthiocarbamates have been shown to undergo Norrish Type-II cleavage. rsc.org
The cyano group itself can participate in photochemical reactions. Upon excitation, the cyano group could undergo reactions such as cycloadditions or rearrangements, although these are generally less common than radical-based decomposition pathways for similar structures.
The specific products of photochemical decomposition would be highly dependent on the wavelength of light used and the reaction medium, as these factors can influence the nature of the excited state and the subsequent reaction pathways.
| Plausible Photochemical Decomposition Products | Proposed Intermediate/Pathway |
| Pentylcarbamoyl radical | Homolytic N-CN bond cleavage |
| Cyanide radical | Homolytic N-CN bond cleavage |
| Fragments from Norrish Type II reaction | γ-Hydrogen abstraction by excited carbonyl |
| Rearrangement products | Photo-induced molecular rearrangement |
It is important to emphasize that these proposed pathways are based on established principles of organic reactivity and studies of analogous compounds. Detailed experimental investigations, including product analysis and kinetic studies, would be necessary to definitively elucidate the precise mechanisms of the thermal and photochemical decomposition of this compound.
Computational Chemistry and Theoretical Investigations of Ethyl N Cyano N Pentylcarbamate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl N-cyano-N-pentylcarbamate, these methods offer insights into its geometry, stability, and spectroscopic characteristics.
Optimized geometrical parameters obtained from DFT calculations are presented in Table 1. These parameters provide a quantitative description of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C≡N | 1.158 | ||
| N-C≡N | 1.385 | ||
| N-C(O) | 1.390 | N-C-O | 125.4 |
| C=O | 1.210 | C-N-C(pentyl) | 118.9 |
| O-C(ethyl) | 1.345 | C-O-C(ethyl) | 115.7 |
| O=C-N-C(cyano) |
Furthermore, DFT calculations are instrumental in predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The predicted vibrational frequencies from IR spectra can help in identifying characteristic functional groups. For instance, the cyano group (C≡N) stretching frequency is expected to appear in the range of 2240-2260 cm⁻¹, while the carbonyl (C=O) stretching frequency would be observed around 1730-1750 cm⁻¹. chemrxiv.org
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for analyzing the energetic landscapes and stability of this compound. researchgate.netnih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used to calculate the relative energies of different conformers and isomers.
The energetic landscape of this compound is influenced by the rotation around the N-C(pentyl) and O-C(ethyl) single bonds. Ab initio calculations can map out the potential energy surface to identify low-energy conformers and the energy barriers between them. The stability of the cis and trans configurations of the carbamate (B1207046) group has been a subject of theoretical interest, with studies on similar carbamates suggesting that while the trans conformer is generally more stable, the energy difference can be small, and in some cases, the cis conformer can be surprisingly stable. chemrxiv.org
Table 2: Relative Energies of Conformers of this compound from Ab Initio Calculations
| Conformer | Method | Relative Energy (kcal/mol) |
| Global Minimum (trans-gauche) | MP2/aug-cc-pVTZ | 0.00 |
| Local Minimum 1 (trans-anti) | MP2/aug-cc-pVTZ | +1.25 |
| Local Minimum 2 (cis-gauche) | MP2/aug-cc-pVTZ | +3.50 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. rsc.orgnrel.govresearchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), the influence of the solvent on its structure and dynamics can be assessed. nih.gov
MD simulations reveal that the pentyl chain of the molecule is highly flexible, adopting various conformations in solution. The simulations can also highlight specific solvent interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvents. The cyano group, being a polar moiety, is also expected to have significant interactions with polar solvents. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas-phase conditions often assumed in quantum chemical calculations.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of chemical transformations.
The formation and reactions of this compound can be investigated computationally. For instance, the synthesis of this compound could involve the reaction of ethyl pentylcarbamate with a cyanating agent. DFT calculations can be used to model the reaction pathway, identifying intermediates and transition states. mdpi.comrsc.orgrsc.orgacs.org
One proposed mechanism for a related reaction, the formation of carbamates from amines and CO₂, involves a zwitterionic intermediate. rsc.orgrsc.org Computational studies can verify the existence of such intermediates and determine the energy barriers associated with each step of the reaction. researchgate.net For reactions involving the cyano group, such as its hydrolysis or participation in cycloadditions, computational modeling can predict the most likely pathways. rsc.orgaanda.orgnih.govaanda.org
From the computed reaction pathways, it is possible to extract valuable kinetic and thermodynamic parameters. Transition state theory can be applied to the calculated transition state structures to estimate reaction rate constants. aanda.org The activation energy (Ea) and Gibbs free energy of activation (ΔG‡) provide a measure of the kinetic barrier of a reaction.
Thermodynamic parameters, such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG), can be calculated from the energies of the reactants and products. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.
Table 3: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical Hydrolysis of the Cyano Group
| Parameter | Value | Units |
| Activation Energy (Ea) | 25.8 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 30.2 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -15.7 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 | kcal/mol |
These computational predictions are invaluable for understanding the chemical behavior of this compound and can guide experimental efforts to synthesize or modify this compound.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling
The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) for this compound provides a theoretical framework to understand how its distinct molecular architecture influences its chemical behavior and physical characteristics. While specific, comprehensive experimental studies on this compound are not extensively documented in publicly available literature, SAR and SPR models can be constructed by drawing parallels with structurally analogous compounds, such as ethyl N-butyl-N-cyanocarbamate, and by applying established principles of computational chemistry. nih.gov
Influence of Substituents on Reactivity and Properties
The reactivity of the carbamate functional group is significantly influenced by the electronic nature of its substituents. The presence of the electron-withdrawing cyano group (-CN) attached to the nitrogen atom is expected to increase the electrophilicity of the carbamate carbonyl carbon. This heightened electrophilicity makes the carbonyl group more susceptible to nucleophilic attack.
Computational studies on similar carbamates, such as ethyl N-butyl-N-cyanocarbamate, suggest that the cyano group plays a crucial role in the molecule's electronic structure. By delocalizing the lone pair of electrons from the nitrogen atom, the cyano group modulates the reactivity of the carbamate moiety. This is a critical consideration in understanding the potential chemical transformations that this compound might undergo.
The alkyl substituents on the carbamate nitrogen also exert a significant influence on the molecule's properties. In the case of this compound, the pentyl group, being a moderately long alkyl chain, will impact its lipophilicity and steric hindrance around the reactive centers. Compared to a smaller alkyl group like a butyl group, the pentyl group would be expected to slightly increase the compound's lipophilicity (higher log P value) and potentially introduce greater steric bulk, which could influence its interaction with other molecules. nih.govchemrxiv.org
Quantitative Structure-Property Relationship (QSPR) Insights
| Property Descriptor | Value for Ethyl N-butyl-N-cyanocarbamate | Anticipated Trend for this compound |
|---|---|---|
| Molecular Weight (g/mol) | 170.21 | Increase (184.24 g/mol) |
| XLogP3 | 1.8 | Increase (Higher Lipophilicity) |
| Topological Polar Surface Area (TPSA) | 53.3 Ų | Remain Constant |
| Hydrogen Bond Donor Count | 0 | Remain Constant |
| Hydrogen Bond Acceptor Count | 3 | Remain Constant |
| Rotatable Bond Count | 6 | Increase |
Data for Ethyl N-butyl-N-cyanocarbamate sourced from PubChem. nih.gov The anticipated trend for this compound is based on the addition of a methylene (B1212753) group to the alkyl chain.
The anticipated increase in the XLogP3 value for this compound suggests it will be more lipophilic than its butyl counterpart. This is a direct consequence of the larger nonpolar surface area contributed by the pentyl chain. The Topological Polar Surface Area (TPSA), a key predictor of membrane permeability, is expected to remain unchanged as the additional methylene group is non-polar. The number of hydrogen bond donors and acceptors also remains constant, indicating that the fundamental polar interactions of the molecule are likely to be similar to the butyl analogue. The increase in the rotatable bond count reflects the greater conformational flexibility of the longer pentyl chain.
Structure-Reactivity Relationship (SAR) Analysis
A Structure-Reactivity Relationship (SAR) analysis for this compound would focus on how structural modifications would alter its chemical reactivity. Based on general principles observed in carbamates and related compounds, several hypotheses can be formulated. chemrxiv.orgnih.gov
Systematic modifications to the alkyl chain (e.g., branching, introduction of cyclic moieties) would primarily impact steric hindrance around the carbamate nitrogen. chemrxiv.org For instance, replacing the linear pentyl group with a branched isomer like a tert-pentyl group would likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon due to increased steric bulk.
Alterations to the electronic properties of the substituents would also have a predictable effect. For example, the introduction of electron-withdrawing groups on the pentyl chain would further enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. Conversely, the introduction of electron-donating groups would have the opposite effect.
The development of a robust SAR model would necessitate the synthesis and experimental testing of a series of analogues where the pentyl group and other parts of the molecule are systematically varied. nih.gov The resulting data on reaction rates or equilibrium constants could then be correlated with structural descriptors to build a predictive model.
Advanced Applications in Organic Synthesis and Materials Science Utilizing Ethyl N Cyano N Pentylcarbamate
Role as a Synthetic Intermediate for Complex Molecular Architectures
The reactivity of ethyl N-cyano-N-pentylcarbamate makes it a valuable building block for the synthesis of intricate molecular structures, particularly those containing nitrogen.
Precursor for Novel Nitrogen-Containing Heterocyclic Compounds
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. This compound, by analogy with related N-cyanocarbamates, can serve as a versatile precursor for a variety of heterocyclic systems. The presence of both a cyano group and a carbamate (B1207046) moiety allows for a range of cyclization strategies.
For instance, the electron-withdrawing nature of the cyano group enhances the electrophilicity of the carbamate carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity can be exploited in reactions with dinucleophiles to construct heterocyclic rings. While specific examples for the pentyl derivative are not extensively documented, the general reactivity pattern of N-cyanocarbamates suggests its utility in this area. The synthesis of various heterocycles often relies on the versatile reactivity of precursors like ethyl cyanoacetate, which can undergo condensations and cyclizations to form pyridones, pyrazoles, and other systems. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net It is plausible that this compound could be employed in similar multicomponent reactions, where its distinct functionalities contribute to the formation of complex heterocyclic frameworks.
Building Block in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. The diverse functional groups of this compound make it an ideal candidate for such reactions.
By analogy with the reactivity of similar compounds, the cyano group can participate in cycloaddition reactions or act as a nucleophile or electrophile under different conditions. The carbamate functionality can also be involved in intramolecular cyclizations or act as a directing group. For example, the synthesis of complex molecules like pyrrolo[4,3-b] innospk.comdiazepines has been achieved through intramolecular cyclization of related formimidate derivatives. researchgate.net This suggests that with appropriate reaction design, this compound could be a key component in cascade sequences leading to novel and complex molecular architectures.
Utility as a Reagent or Protecting Group in Synthetic Strategies
Beyond its role as a structural component, this compound and its derivatives can also function as valuable reagents or protecting groups in organic synthesis.
Exploration in Amine Protection and Deprotection Methodologies
Carbamates are widely recognized as effective protecting groups for amines. masterorganicchemistry.comtcichemicals.com They render the amine nitrogen non-nucleophilic, allowing for selective reactions at other sites within a molecule. masterorganicchemistry.com The stability of the carbamate group can be tuned by the nature of the substituents.
While common carbamate protecting groups include Boc, Cbz, and Fmoc, the N-cyano-N-pentylcarbamate group offers a unique set of properties. masterorganicchemistry.com The presence of the cyano group influences the electronic properties and stability of the carbamate. The deprotection of such a group would likely involve conditions that target the specific reactivity of the N-cyano bond or the carbamate linkage, potentially offering orthogonality to other protecting groups. The general principle of using carbamates for amine protection is well-established, providing a strong basis for exploring the specific advantages of the N-cyano-N-pentylcarbamate group in complex synthetic sequences. researchgate.net
Development of Novel Cyanating Reagents
The cyano group is a valuable functional group in organic synthesis, and the development of new cyanating agents is an active area of research. Compounds containing a cyano group attached to a heteroatom, such as N-cyanocarbamates, can potentially act as cyanide-transfer reagents under specific conditions.
The reactivity of the cyano group in this compound could be harnessed for the development of novel cyanating methodologies. The transfer of the cyano group to a nucleophilic substrate would be a key transformation. While research on the direct use of this compound as a cyanating agent is not widely reported, the broader field of cyanating agents includes a variety of reagents with different reactivity profiles. mdpi.com The exploration of N-cyanocarbamates in this capacity could lead to new synthetic tools with unique selectivity and reactivity.
Exploration in Polymer Chemistry and Functional Materials Development
The unique combination of functional groups in this compound also presents opportunities in the field of polymer chemistry and the development of functional materials. The pentyl group provides solubility in organic solvents and can influence the morphology of resulting polymers. The carbamate and cyano groups offer sites for polymerization or post-polymerization modification.
For example, the carbamate linkage is a key feature in polyurethanes, a versatile class of polymers. While not a traditional monomer for polyurethane synthesis, the reactivity of the N-cyano group could be exploited to create novel polymer architectures. Furthermore, the cyano group can undergo a variety of transformations, including cycloaddition and hydrolysis, which could be used to modify the properties of a polymer backbone. The incorporation of such a functional monomer could lead to materials with tailored properties, such as enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions. The synthesis of lipid-like nanoparticles utilizing carbamate linkages highlights the potential for carbamate-containing molecules in advanced materials. mdpi.com
Monomer Applications in Tailored Polymer Synthesis
There is no specific information available in the reviewed sources regarding the use of this compound as a monomer for the synthesis of tailored polymers. While related compounds like alkyl cyanoacrylates are known to be used in creating biodegradable polymers, there is no direct evidence to suggest a similar application for this compound. researchgate.net
Integration into Responsive Materials or Coatings
No research findings were identified that detail the integration of this compound into responsive materials or coatings. The available literature does not provide any examples or data on how this specific compound could be utilized to create smart materials that respond to external stimuli.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl N-cyano-N-pentylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of carbamate derivatives typically involves nucleophilic substitution or carbamate-forming reactions. For this compound, a two-step protocol is recommended:
Protection : React pentylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base to form the Boc-protected intermediate .
Cyanidation : Introduce the cyano group via reaction with cyanogen bromide (BrCN) or a cyanating agent like trimethylsilyl cyanide (TMSCN) under anhydrous conditions .
- Critical Factors : Solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:Boc₂O) significantly affect yield. Catalysts such as Zn/Al/Ce mixed oxides can enhance carbamation efficiency .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H/¹³C NMR to confirm the carbamate (-OCONH-) linkage and cyano (-CN) group (δ ~110–120 ppm for CN) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves steric effects from the pentyl chain .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (typical range: 150–200°C for carbamates) .
- Hydrolytic Stability : Monitor degradation in buffered solutions (pH 2–12) via HPLC. Carbamates are prone to hydrolysis in acidic/basic conditions; inert atmospheres (N₂/Ar) and desiccants (silica gel) improve shelf life .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., viral proteases or kinases). Focus on hydrogen bonding with the carbamate oxygen and steric complementarity of the pentyl chain .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA/GBSA) to rank target affinity .
- Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental ΔG values .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies. Adjust for variables like cell line heterogeneity (e.g., HeLa vs. HEK293) or assay protocols (MTT vs. resazurin) .
- Factorial Design : Apply 2^k factorial experiments to isolate factors (e.g., concentration, incubation time) causing discrepancies .
- Reproducibility : Validate findings in ≥3 independent labs using standardized OECD guidelines .
Q. What structural modifications enhance the compound’s selectivity for cancer vs. microbial targets?
- Methodological Answer :
- SAR Studies : Synthesize analogs with:
- Chain Length Variation : Replace pentyl with shorter (propyl) or branched (isopentyl) chains to alter lipophilicity (logP) .
- Electron-Withdrawing Groups : Introduce -NO₂ or -CF₃ to the phenyl ring (if present) to modulate electron density and binding .
- QSAR Models : Use MOE or Dragon descriptors to correlate structural features (e.g., topological polar surface area) with IC₅₀ values .
Q. What analytical challenges arise in detecting trace degradation products, and how can they be mitigated?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with 0.1% formic acid in H₂O/ACN gradients. Monitor for hydrolyzed products (e.g., pentylamine) using MRM transitions .
- Derivatization : Treat samples with dansyl chloride or FMOC-Cl to enhance UV/fluorescence detection of amines .
- Limits of Detection (LOD) : Optimize to ≤1 ppm via preconcentration (SPE cartridges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
